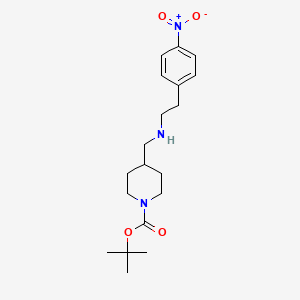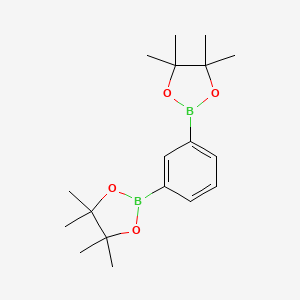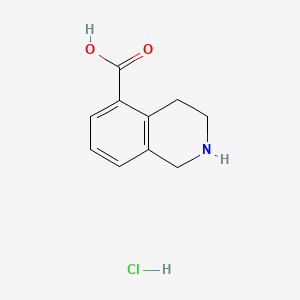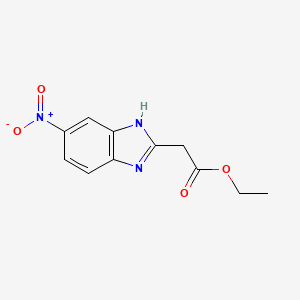
6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester
説明
6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester is a chemical compound with the molecular formula C11H11N3O4. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester typically involves the nitration of benzimidazole followed by esterification. One common method involves the reaction of 6-nitrobenzimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products Formed:
Reduction: Amino derivatives of benzimidazole.
Substitution: Halogenated or alkylated benzimidazole derivatives.
科学的研究の応用
6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
作用機序
The mechanism of action of 6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to specific sites on proteins, modulating their activity and function.
類似化合物との比較
2-Methylbenzimidazole: A benzimidazole derivative with a methyl group at the 2-position.
5-Nitrobenzimidazole: A benzimidazole derivative with a nitro group at the 5-position.
Benzimidazole-2-carboxylic acid: A benzimidazole derivative with a carboxylic acid group at the 2-position.
Comparison: 6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the ester group increases its solubility and potential for ester hydrolysis.
特性
IUPAC Name |
ethyl 2-(6-nitro-1H-benzimidazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-11(15)6-10-12-8-4-3-7(14(16)17)5-9(8)13-10/h3-5H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGNMYWCSRXDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
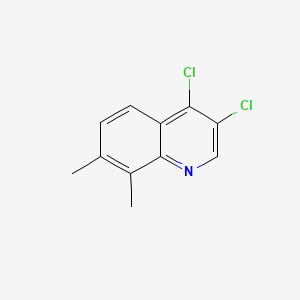
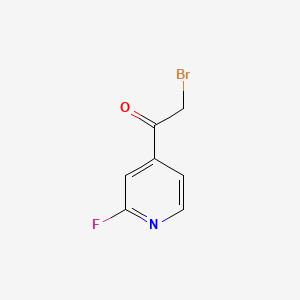
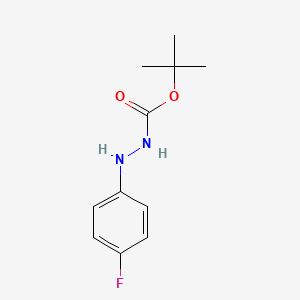
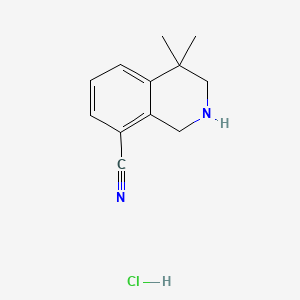
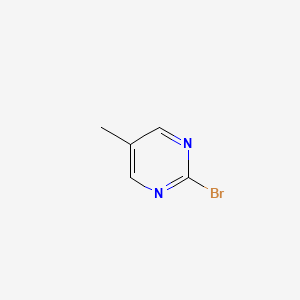
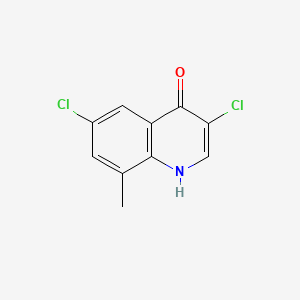
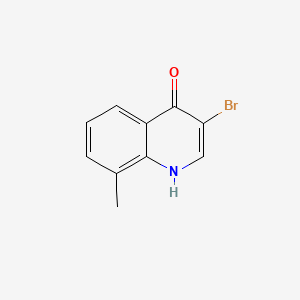
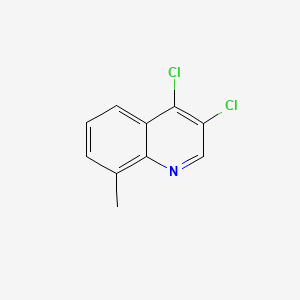
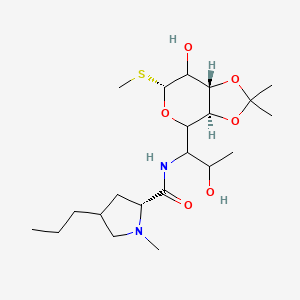
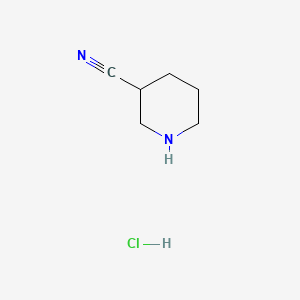
![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
